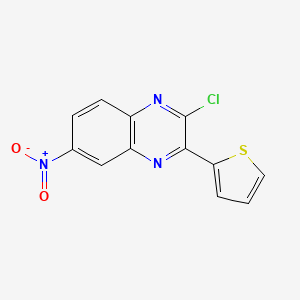
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a thiophene ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-nitroaniline with thiophene-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinoxaline ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 2-Amino-6-nitro-3-(thiophen-2-yl)quinoxaline.
Substitution: 2-Substituted-6-nitro-3-(thiophen-2-yl)quinoxaline derivatives.
Cyclization: Various polycyclic heterocycles.
Aplicaciones Científicas De Investigación
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring and quinoxaline core contribute to the compound’s ability to bind to specific sites on proteins or nucleic acids, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline: Similar structure but with an additional thiophene ring.
2-Chloro-3-(piperazin-2-yl)quinoxaline: Contains a piperazine ring instead of a thiophene ring.
2-Methoxy-3-(piperazin-2-yl)quinoxaline: Contains a methoxy group and a piperazine ring.
Uniqueness
2-Chloro-6-nitro-3-(thiophen-2-yl)quinoxaline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of new materials and bioactive molecules.
Propiedades
Número CAS |
832081-88-6 |
|---|---|
Fórmula molecular |
C12H6ClN3O2S |
Peso molecular |
291.71 g/mol |
Nombre IUPAC |
2-chloro-6-nitro-3-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C12H6ClN3O2S/c13-12-11(10-2-1-5-19-10)14-9-6-7(16(17)18)3-4-8(9)15-12/h1-6H |
Clave InChI |
RHODUACZQHPWGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



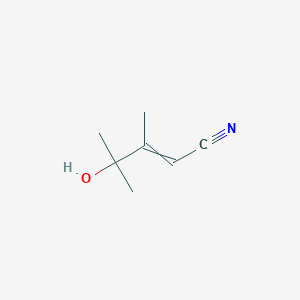
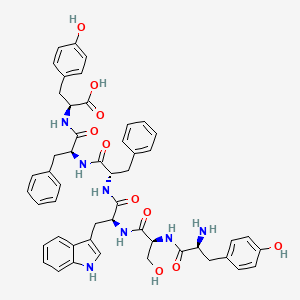
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
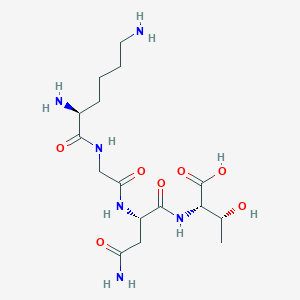
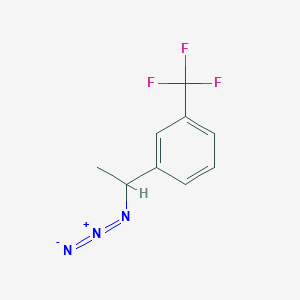
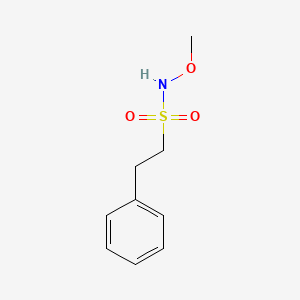
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
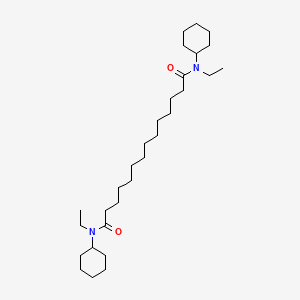
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)

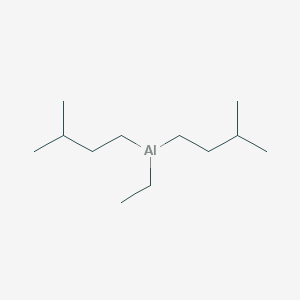
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
